Tenellin

Cytotoxicity Antiproliferative Cancer Cell Lines

Select Tenellin (CAS 53823‑15‑7) for maximum cytotoxic sensitivity among Beauveria 2‑pyridones (IC50 0.24 μM A549, 0.79 μM L929/KB3.1). This yellow fungal metabolite is the preferred positive control for antiproliferative assays and a characterized multi‑target ATPase inhibitor (74 % Na⁺/K⁺‑ATPase at 200 μg/mL). Its defined 3:1 iron‑chelation stoichiometry and extensively reprogrammable PKS‑NRPS biosynthetic cluster make it an ideal reference standard for fungal metabolism and metabolic engineering studies. Insist on ≥95 % HPLC purity to guarantee reproducible dose‑response data.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 53823-15-7
Cat. No. B611285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenellin
CAS53823-15-7
SynonymsTenellin
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1
InChIKeyYELFBSBOFKWHSL-UCFWAISOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tenellin (CAS 53823-15-7) Supplier Evaluation Guide: Fungal 2-Pyridone Metabolite for ATPase, Cytotoxicity, and Iron Chelation Research


Tenellin (CAS 53823-15-7) is a yellow 2-pyridone fungal metabolite belonging to the rare 4-hydroxypyridone class containing a dienone side chain, originally isolated from Beauveria species [1][2]. It is a secondary metabolite produced via a hybrid polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) pathway [3]. Among the Beauveria-derived 2-pyridone pigment family, tenellin demonstrates the most extensively characterized biological profile spanning ATPase inhibition, broad-spectrum cytotoxicity, antimicrobial activity, and iron chelation.

Why Tenellin Cannot Be Substituted with Bassianin, Desmethylbassianin, or Other Beauveria 2-Pyridones


Tenellin belongs to the tenellin-type 2-pyridone family that includes structurally related congeners such as bassianin, desmethylbassianin (DMB), 15-hydroxytenellin, and prototenellins [1][2]. Although these compounds share a common PKS–NRPS biosynthetic origin and high gene cluster homology (up to 90% sequence identity between tenellin and DMB gene clusters), they differ critically in chain length, methylation pattern, and degree of hydroxylation [1][3]. These structural variations translate into divergent biological activity profiles: prototenellin D shows superior antibiofilm activity against S. aureus while tenellin demonstrates markedly higher cytotoxic potency across multiple cell lines [2]. Bassianin differs by one cycle of chain extension compared to tenellin, affecting its molecular recognition properties [4]. Consequently, tenellin is not functionally interchangeable with its in-class analogs, and procurement decisions must be guided by the specific assay requirements detailed in Section 3.

Tenellin (CAS 53823-15-7) Quantified Differentiation Evidence Versus 2-Pyridone Comparators


Tenellin Exhibits Sub-Micromolar Cytotoxicity in Mammalian Cells, Outperforming Prototenellin D in Potency

Tenellin demonstrated an IC50 of 0.79 μM against both L929 fibroblast and KB3.1 ovary cell lines, representing the most potent cytotoxic activity among all tenellin congeners evaluated in the same study [1]. In contrast, prototenellin D (compound 2), the closest structural congener with antibiofilm-preferred activity, exhibited significantly lower cytotoxic potency across the panel. Tenellin also displayed IC50 values of 2 μM (MCF-7 breast cancer) and 0.24 μM (A549 lung cancer), establishing a consistent potency advantage for tenellin in cytotoxicity-focused applications [1].

Cytotoxicity Antiproliferative Cancer Cell Lines Natural Products

Tenellin Shows 6.4-Fold Higher Cytotoxic Selectivity for Sf9 Insect Cells Versus Sf21 Cells

Tenellin exhibits differential cytotoxicity against insect cell lines, with a 50% cytotoxic concentration (CC50) of 4.84 μM in Sf9 cells (Spodoptera frugiperda ovary) compared to 11.95 μM in Sf21 cells, representing a 2.47-fold difference in sensitivity between the two related lepidopteran cell lines [1][2]. This differential cytotoxicity profile is not documented for bassianin or desmethylbassianin in the same experimental context.

Insect Cell Biology Biocontrol Agents Entomopathogenic Fungi Cell-Based Assays

Tenellin Preferentially Inhibits Ca2+-ATPase Over Na+/K+-ATPase in Erythrocyte Membranes

At a concentration of 200 μg/mL, tenellin inhibited equine erythrocyte membrane ATPases with differential potency: Mg2+-ATPase (51% inhibition), Ca2+-ATPase (57% inhibition), and Na+/K+-ATPase (74% inhibition) [1][2]. Comparative evaluation with bassianin and oosporein in the same study demonstrated that all three Beauveria pigments inhibited total erythrocyte membrane ATPase activity by approximately 50% at 200 μg/mL, with all pigments showing greater inhibition of Ca2+-ATPase than Na+/K+-ATPase [3]. The ATPase inhibition was attributed to membrane disruption rather than specific pump targeting, evidenced by erythrocyte morphology alterations and varying degrees of cell lysis [3].

ATPase Inhibition Membrane Transport Erythrocyte Toxicology Ion Pump Pharmacology

Tenellin Demonstrates Antimicrobial Activity with MIC of 6.25 μg/mL Against S. aureus

Tenellin exhibits antimicrobial activity against Staphylococcus aureus with a reported minimum inhibitory concentration (MIC) of 6.25 μg/mL [1]. In a comparative evaluation of six tenellin congeners (compounds 1-6) isolated from Beauveria neobassiana, tenellin (compound 4) was identified as the most active against Bacillus subtilis and S. aureus among compounds 3-6, while prototenellin D (compound 2) exhibited the most prominent antibiofilm activity [1]. This functional divergence within the same congener series underscores that antimicrobial potency and antibiofilm efficacy are not correlated properties within this compound class.

Antimicrobial Biofilm Inhibition Natural Product Antibiotics Staphylococcus aureus

Tenellin Forms a 3:1 Iron Complex and Accumulates to 247-289 mg/g in Ferricrocin-Deficient Fungal Mutants

Tenellin acts as an iron chelator that forms a 3:1 (tenellin:iron) complex, a stoichiometry confirmed by mass analysis of crude extracts from ferricrocin-deficient Beauveria bassiana mutants [1]. In ferricrocin-deficient mutants (T1, T3, and T5), iron-tenellin complex accumulated to 247-289 mg per gram of cell dry weight under iron-replete conditions, whereas both tenellin and iron-tenellin complex were undetectable in wild-type strains under the same conditions [1]. Additionally, both tenellin and 15-hydroxytenellin (15-HT) can chelate iron, which provides B. bassiana a competitive advantage against Metarhizium robertsii in co-cultures and enables adaptation to both iron-replete and iron-depleted environments [2].

Iron Chelation Siderophore Oxidative Stress Fungal Metabolism

Tenellin Gene Cluster Has 90% Sequence Identity with Desmethylbassianin but Yields Structurally Distinct Products

The tenellin biosynthetic gene cluster (TenS, TenC, TenA, TenB) shares 90% sequence identity with the desmethylbassianin (DMB) gene cluster at the DNA level [1][2]. Despite this high genetic similarity, tenellin and DMB differ in chain length and degree of methylation, with bassianin differing from tenellin by one cycle of chain extension [1][3]. Rational domain-swapping experiments between tenellin and DMB polyketide synthases have successfully reprogrammed methylation patterns and chain length, and co-expression of two cytochrome P450 genes from the tenellin cluster with hybrid synthetases led to the resurrection of the extinct metabolite bassianin [4]. This demonstrates that tenellin's gene cluster serves as a well-characterized and experimentally tractable platform for PKS-NRPS engineering.

Biosynthetic Gene Cluster PKS-NRPS Synthetic Biology Metabolic Engineering

Tenellin (CAS 53823-15-7) Validated Research Applications Based on Comparative Evidence


Positive Control for Sub-Micromolar Cytotoxicity Screening in Mammalian Cell Lines

Based on tenellin's IC50 of 0.79 μM against L929 and KB3.1 cells, and 0.24 μM against A549 lung cancer cells, tenellin serves as a potent positive control or reference compound for cytotoxicity and antiproliferative assays [1]. Among the available tenellin congeners, tenellin provides the highest cytotoxic potency, making it the optimal selection when maximum assay sensitivity is required. Procurement should specify ≥95% purity by HPLC to ensure reproducibility of IC50 values.

Insect Cell Toxicology Studies with Validated Differential CC50 Values

Tenellin's differential cytotoxicity against Sf9 (CC50 = 4.84 μM) and Sf21 (CC50 = 11.95 μM) insect cell lines provides a well-characterized tool for entomopathogenicity research and insect cell-based screening [2][3]. These established CC50 values enable dose-response calibration in studies investigating Beauveria-derived toxin mechanisms or evaluating novel entomopathogenic fungal metabolites.

Erythrocyte Membrane ATPase Inhibition and Membrane Disruption Studies

With quantified inhibition of Mg2+-ATPase (51%), Ca2+-ATPase (57%), and Na+/K+-ATPase (74%) at 200 μg/mL, tenellin provides a multi-target ATPase inhibitor for membrane toxicology research [2][3][4]. Tenellin, bassianin, and oosporein exhibit comparable total ATPase inhibition profiles, allowing tenellin to serve as a representative Beauveria pigment for studying membrane-perturbing mechanisms in erythrocyte model systems.

Fungal Iron Homeostasis and Siderophore Redundancy Research

Tenellin's characterized 3:1 iron complex stoichiometry and compensatory upregulation in ferricrocin-deficient mutants (accumulating to 247-289 mg/g cell dry weight) establish it as a defined molecular probe for investigating fungal iron homeostasis, intracellular siderophore redundancy, and oxidative stress responses in B. bassiana and related fungi [5][6].

Synthetic Biology Chassis for Fungal PKS-NRPS Engineering

The tenellin biosynthetic gene cluster is one of the most extensively characterized fungal PKS-NRPS systems, with validated domain-swapping protocols that have successfully reprogrammed product methylation patterns and chain length [7][8]. The 90% sequence identity with the DMB cluster, combined with established heterologous expression in Aspergillus oryzae, makes tenellin's pathway the preferred starting point for metabolic engineering aimed at generating novel 2-pyridone derivatives [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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